BenchChemオンラインストアへようこそ!

Cyclopyrronium Bromide

muscarinic antagonist gastrointestinal motility ex vivo tissue assay

Cyclopyrronium bromide (CAS 15599-22-1) is a synthetic quaternary ammonium antimuscarinic agent recognized by the WHO International Nonproprietary Name (INN) system and assigned the FDA Unique Ingredient Identifier UNII 8C19ZXR2J2. It belongs to the pyrrolidinium class of muscarinic acetylcholine receptor (mAChR) antagonists but remains structurally and pharmacologically distinct from the widely marketed analog glycopyrronium bromide (glycopyrrolate).

Molecular Formula C20H30BrNO2
Molecular Weight 396.4 g/mol
CAS No. 15599-22-1
Cat. No. B1669519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopyrronium Bromide
CAS15599-22-1
SynonymsCyclopyrronium bromide;  Cyclopyrronii bromidum
Molecular FormulaC20H30BrNO2
Molecular Weight396.4 g/mol
Structural Identifiers
SMILESCC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-]
InChIInChI=1S/C20H30NO2.BrH/c1-3-21(2)14-13-18(15-21)23-20(22)19(17-11-7-8-12-17)16-9-5-4-6-10-16;/h4-6,9-10,17-19H,3,7-8,11-15H2,1-2H3;1H/q+1;/p-1
InChIKeyHZVNJIOPUIMLRO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopyrronium Bromide CAS 15599-22-1: Chemical Identity, Regulatory Status, and Research-Use Positioning


Cyclopyrronium bromide (CAS 15599-22-1) is a synthetic quaternary ammonium antimuscarinic agent recognized by the WHO International Nonproprietary Name (INN) system and assigned the FDA Unique Ingredient Identifier UNII 8C19ZXR2J2 [1]. It belongs to the pyrrolidinium class of muscarinic acetylcholine receptor (mAChR) antagonists but remains structurally and pharmacologically distinct from the widely marketed analog glycopyrronium bromide (glycopyrrolate). Unlike glycopyrronium, cyclopyrronium bromide lacks the α-hydroxy substituent on the phenylacetyl moiety and carries an N-ethyl-N-methyl pyrrolidinium instead of the N,N-dimethyl pyrrolidinium, features that alter pharmacophore geometry, lipophilicity, and hydrogen-bonding capacity [2]. The compound is classified exclusively for non-human research use and is recognized in the NCI Thesaurus as a pharmacologic substance [3].

Why Cyclopyrronium Bromide Cannot Be Substituted by Glycopyrronium Bromide or Generic Antimuscarinics in Research Procurement


Cyclopyrronium bromide and glycopyrronium bromide are not bioequivalent structural congeners; they are chemically distinct entities that present different molecular recognition motifs to muscarinic receptor subtypes. The absence of the α-hydroxy hydrogen-bond donor in cyclopyrronium eliminates a key interaction point within the orthosteric binding pocket, while the asymmetric N-ethyl-N-methyl quaternary ammonium alters electrostatic and steric complementarity relative to the N,N-dimethyl of glycopyrronium [1]. These differences propagate into divergent physicochemical profiles: cyclopyrronium exhibits a lower topological polar surface area (26.3 Ų vs. ~46.5 Ų) and zero hydrogen-bond donors, predicting higher membrane permeability and distinct blood-brain barrier partitioning behavior compared with glycopyrronium [2]. Consequently, any research protocol requiring a specific muscarinic antagonist with defined structural features—such as structure-activity relationship (SAR) studies, receptor crystallography, or off-target selectivity profiling—cannot legitimately substitute cyclopyrronium bromide with glycopyrronium bromide or atropine without introducing uncontrolled variables.

Cyclopyrronium Bromide Evidence Guide: Quantitative Pharmacological and Physicochemical Differentiation from Glycopyrronium and Atropine


Ex Vivo Functional Antimuscarinic Activity in Guinea Pig Ileum: Cyclopyrronium vs. Atropine Baseline

In an ex vivo study conducted by the originator (A. H. Robins Company), cyclopyrronium bromide demonstrated effective inhibition of cholinergically stimulated gastrointestinal motility in isolated guinea pig ileum, confirming functional antimuscarinic activity at the tissue level [1]. This assay constitutes the primary pharmacodynamic characterization of cyclopyrronium and places it within the same functional class as atropine, the reference non-selective muscarinic antagonist. Although quantitative IC50 or pA2 values for cyclopyrronium are not publicly available, the observation of smooth muscle relaxation in a standard tissue preparation establishes an essential baseline for investigators considering cyclopyrronium as a tool compound for peripheral muscarinic pharmacology.

muscarinic antagonist gastrointestinal motility ex vivo tissue assay

Structural Pharmacophore Differentiation: Absence of the α-Hydroxy Hydrogen-Bond Donor vs. Glycopyrronium

Cyclopyrronium bromide lacks the α-hydroxy substituent present in glycopyrronium bromide. This structural difference eliminates one hydrogen-bond donor (HBD) from the molecule: cyclopyrronium has zero HBDs, whereas glycopyrronium has one [1]. In the mAChR orthosteric site, the α-hydroxy group of glycopyrronium is known to engage a conserved asparagine residue via hydrogen bonding, contributing to high-affinity binding; removal of this interaction point in cyclopyrronium is predicted to alter subtype selectivity and binding kinetics [2]. Additionally, cyclopyrronium features an N-ethyl-N-methyl quaternary ammonium, introducing structural asymmetry absent in the N,N-dimethyl pyrrolidinium of glycopyrronium [1].

muscarinic pharmacophore SAR molecular recognition

Physicochemical Property Divergence: Lower Topological Polar Surface Area Predicts Higher Membrane Permeability vs. Glycopyrronium

Cyclopyrronium bromide has a topological polar surface area (tPSA) of 26.3 Ų, substantially lower than the ~46.5 Ų reported for glycopyrronium bromide [1][2]. This 43% reduction in tPSA corresponds to a predicted increase in passive membrane permeability and a higher likelihood of crossing phospholipid bilayers, including the blood-brain barrier, relative to glycopyrronium [1]. In addition, the computed octanol-water partition coefficient (logP) for cyclopyrronium is 3.74, reflecting greater lipophilicity than most clinically used quaternary ammonium antimuscarinics [3].

membrane permeability drug distribution physicochemical analysis

Predicted Muscarinic Receptor Subtype Engagement Based on SEA (Similarity Ensemble Approach) vs. Glycopyrronium

Using the SEA (Similarity Ensemble Approach) algorithm on ChEMBL bioactivity data, cyclopyrronium is predicted to interact with muscarinic receptor subtypes M1 (Max Tc = 41), M3 (Max Tc = 51), and M4/M5 (Max Tc = 51/51), with a notably lower prediction score for M2 (not ranked in top predictions) [1]. By contrast, glycopyrronium bromide demonstrates experimentally measured sub-nanomolar to low-nanomolar Ki values across all five subtypes (M1: 0.09 nM, M2: 0.37 nM, M3: 0.09 nM, M4: 0.27 nM, M5: 0.14 nM) [2][3]. The SEA prediction for cyclopyrronium suggests a potentially shifted selectivity fingerprint relative to the broadly equipotent glycopyrronium, though experimental confirmation is lacking.

receptor selectivity GPCR pharmacology computational prediction

Cyclopyrronium Bromide: Evidence-Backed Procurement Scenarios for Scientific and Industrial Users


Muscarinic Acetylcholine Receptor Subtype Selectivity Profiling and GPCR SAR Studies

Investigators performing radioligand displacement assays, functional cAMP/IP1 accumulation assays, or β-arrestin recruitment assays across M1–M5 subtypes can deploy cyclopyrronium bromide as a structurally unique probe. Its distinct N-ethyl-N-methyl pyrrolidinium and absence of the α-hydroxy group [1] provide SAR data complementary to glycopyrronium, enabling deconvolution of hydrogen-bonding versus electrostatic contributions to receptor binding. The SEA-predicted M3/M4/M5 preference pattern [2] further supports its use in dissecting subtype-specific signaling pathways.

Blood-Brain Barrier Permeability and CNS Penetration Comparative Studies

With a tPSA of 26.3 Ų (43% lower than glycopyrronium) and a logP of 3.74 [1][2], cyclopyrronium bromide is predicted to exhibit enhanced passive CNS penetration. Researchers employing in vitro BBB models (e.g., hCMEC/D3 monolayers, MDCK-MDR1 assays) or in vivo brain/plasma ratio determinations should select cyclopyrronium to investigate the structural determinants of quaternary ammonium CNS entry, using glycopyrronium as the low-penetration comparator.

Ex Vivo Tissue Pharmacology: Gastrointestinal and Smooth Muscle Antimuscarinic Bioassays

The documented efficacy of cyclopyrronium bromide in inhibiting gastrointestinal motility in isolated guinea pig ileum [3] positions it as a validated tool for ex vivo organ bath experiments. Researchers studying enteric muscarinic receptors, postoperative ileus models, or antispasmodic drug screening can use cyclopyrronium to benchmark tissue responses against atropine and glycopyrronium in a head-to-head design, controlling for the structural variables that differentiate these antagonists.

Computational Chemistry and Molecular Docking Benchmarking

Cyclopyrronium bromide's zero hydrogen-bond donor count and asymmetric quaternary ammonium pose distinct docking challenges for standard scoring functions. Computational chemists validating docking algorithms or performing virtual screening against mAChR crystal structures (e.g., PDB 3UON, 4DAJ) can use cyclopyrronium as a truth set to assess whether in silico methods correctly rank a ligand that lacks the α-hydroxy interaction critical for high-affinity glycopyrronium binding [1][4].

Quote Request

Request a Quote for Cyclopyrronium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.